N-(1-Phenylethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-14-6 | |
| Record name | Acetamide, N-(1-phenylethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthesis Methodologies for N 1 Phenylethyl Acetamide and Its Derivatives
Chiral Synthesis Approaches
Chiral synthesis strategies are paramount in producing enantiomerically pure N-(1-Phenylethyl)acetamide. These methods are designed to control the stereochemistry of the final product, which is crucial for its application in the synthesis of bioactive molecules. smolecule.com
Direct Acylation Strategies
Direct acylation of (R)-1-phenylethylamine represents a common and straightforward method for synthesizing (R)-N-(1-phenylethyl)acetamide. This reaction typically involves treating the chiral amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. The reaction is generally conducted under mild conditions in an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), to ensure high yields and prevent side reactions. A base, for instance triethylamine (B128534) or pyridine, is often added to neutralize the acid byproduct and drive the reaction to completion. This method is known for its efficiency, with reported yields ranging from 85% to 92% after recrystallization.
Enantioselective Synthesis
Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral compound. For this compound, this can be achieved through methods like asymmetric hydrogenation. Iridium complexes containing bulky phosphoramidite (B1245037) ligands have been used to catalyze the asymmetric hydrogenation of enamides, leading to chiral N-(α-arylalkyl)acetamide derivatives with good to excellent selectivity. acs.org Dynamic kinetic resolution (DKR) is another powerful technique that can be considered a form of enantioselective synthesis, as it converts a racemic mixture entirely into one enantiomer. d-nb.infoorganic-chemistry.org
Chemoenzymatic Synthesis and Dynamic Kinetic Resolution (DKR)
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical catalysts to produce enantiomerically pure compounds. Dynamic kinetic resolution (DKR) is a prime example of this synergy, allowing for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product. d-nb.info
Enzyme-Catalyzed Acylation using Lipases (e.g., Candida antarctica lipase (B570770) B)
Lipases, particularly Candida antarctica lipase B (CALB), are widely used enzymes for the kinetic resolution of racemic amines via enantioselective acylation. scialert.net In this process, the enzyme selectively acylates one enantiomer of the amine, leaving the other unreacted. The efficiency of this resolution is often influenced by the choice of acyl donor. For instance, the use of ethyl methoxyacetate (B1198184) as an acyl donor for the aminolysis of 1-phenylethanamine has been shown to increase the reaction rate over 100-fold compared to ethyl butyrate. nih.gov This rate enhancement is attributed to a favorable interaction between the β-oxygen atom of the methoxyacetate and the amine's nitrogen atom in the transition state. nih.gov
Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), are frequently employed to improve enzyme stability and facilitate reuse. Studies have explored various reaction conditions, including solvent-free systems and microwave irradiation, to optimize the conversion and enantiomeric excess of the resulting this compound. researchgate.net For example, under optimized conditions using immobilized lipase, the enantiomeric excess of (R)-N-(1-phenylethyl)acetamide can reach over 98%. researchgate.net
Table 1: Enzyme-Catalyzed Acylation of 1-Phenylethylamine (B125046)
| Enzyme | Acyl Donor | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Ethyl methoxyacetate | Over 100-fold rate increase compared to ethyl butyrate. | nih.gov |
| Immobilized Candida antarctica lipase B (Novozym 435) | Isopropyl methoxyacetate | In a solvent-free system, achieved 48% conversion and 97% enantiomeric excess of (R)-N-(1-phenylethyl)acetamide. | researchgate.net |
| Fe3O4-CTS-glutaraldehyde-lipase | Vinyl acetate | Under an alternating magnetic field, reached 41.8% conversion and 98.4% enantiomeric excess of (R)-N-(1-phenylethyl)acetamide. | researchgate.net |
Ruthenium Complex-Catalyzed Racemization for DKR
A key component of dynamic kinetic resolution is the in situ racemization of the slower-reacting enantiomer of the starting material. d-nb.info For primary amines like 1-phenylethylamine, ruthenium complexes have proven to be effective racemization catalysts. organic-chemistry.orgnih.gov Shvo's catalyst and its derivatives are particularly noteworthy for their ability to selectively racemize amines under conditions compatible with enzymatic reactions. organic-chemistry.orgnih.gov
The DKR process combines the lipase-catalyzed resolution with the ruthenium-catalyzed racemization in a one-pot reaction. nih.gov This allows for the continuous conversion of the less reactive amine enantiomer into the more reactive one, ultimately leading to a high yield of a single enantiomer of the acylated product. For example, the DKR of (±)-1-phenylethylamine using CALB and a ruthenium catalyst can produce (R)-2-methoxy-N-(1-phenylethyl)acetamide in high yield (up to 90%) and excellent enantiomeric excess (up to 97%). d-nb.infobeilstein-journals.org The efficiency of the DKR can be influenced by various factors, including the specific ruthenium catalyst, the acyl donor, and the reaction conditions. beilstein-journals.orgnih.gov
Table 2: DKR of (±)-1-Phenylethylamine
| Racemization Catalyst | Enzyme | Acyl Donor | Yield of (R)-amide | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ruthenium Complex | Candida antarctica lipase B (CALB) | Alkyl methoxyacetates | 83-90% | 97-98% | d-nb.infobeilstein-journals.org |
| Shvo's Catalyst (and derivatives) | Candida antarctica lipase B (CALB) | Isopropyl acetate | High | High | organic-chemistry.org |
| Palladium on alkaline earth supports | Not specified | Not specified | Viable for chemoenzymatic DKR | Not specified | orgsyn.org |
Optimization of Catalyst Loadings and Acyl Donors in DKR
The efficiency of Dynamic Kinetic Resolution (DKR) for producing enantiomerically pure this compound is highly dependent on the careful optimization of reaction parameters, particularly the choice of acyl donor and the loading of both the enzyme and the racemization catalyst. Research has demonstrated that alkyl methoxyacetates are more effective acyl donors compared to traditional options like isopropyl acetate. researchgate.net
A significant advantage of using alkyl methoxyacetates is the ability to achieve high enantiomeric excess (ee) and good yields with considerably lower catalyst loadings. researchgate.net For the DKR of (±)-1-phenylethylamine, studies have successfully reduced the loading of the ruthenium racemization catalyst to as low as 1.25 mol % and the lipase B from Candida antarctica (CALB) to 10 mg per mmol of the amine substrate. researchgate.net This reduction in catalyst usage not only improves the economic viability of the process for large-scale applications but also simplifies purification.
The combination of a ruthenium catalyst for racemization and a lipase for the resolution step has proven effective for a variety of primary amines. acs.org The DKR process can transform racemic amines into a single enantiomer of the corresponding amide with high yield and enantioselectivity. acs.org Optimization has also included the use of additives like sodium carbonate, which can enhance the efficiency of the resolution. acs.org Further studies have shown that palladium nanoparticles can serve as an effective racemization catalyst, working in concert with lipase-catalyzed acylation. uc.pt The efficiency of this palladium-based system allows the DKR to proceed well at milder temperatures (50-70°C), which is more compatible with a broader range of enzymes. rsc.org
Table 1: Effect of Acyl Donor and Catalyst Loading on DKR of (±)-1-Phenylethylamine
| Acyl Donor | Racemization Catalyst | Catalyst Loading (mol %) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Isopropyl Acetate | Shvo's Catalyst | Not Specified | CALB | High | High | acs.org |
| Alkyl Methoxyacetates | Ru-catalyst 4 | 1.25 | CALB (10 mg/mmol) | Good | High | researchgate.net |
| Ethyl Methoxyacetate | Pd Nanoparticles | 2.5 - 5 | Novozym-435 | >99 (Conv.) | 99 | rsc.org |
| Ethyl Methoxyacetate | Pd Nanoparticles | 5 | Amano Lipase PS-C1 | 82 | 99 | rsc.org |
Continuous Enantiomer-Selective Acylation in Magnetic Fluidized Bed Reactor Systems
A significant advancement in the synthesis of enantiopure this compound is the use of continuous-flow reactors, specifically magnetic fluidized bed reactor systems (MFBRS). This technology leverages enzymes immobilized on magnetic nanoparticles, which offers enhanced stability, easy separation, and potential for reuse. organic-chemistry.orgnih.gov
The combination of magnetic nanoparticle-immobilized biocatalysts with microreactor technology provides an effective and convenient platform for continuous-flow synthesis. nih.gov For instance, lipase B from Candida antarctica covalently immobilized on magnetic nanoparticles (CaLB-MNPs) has been used in continuous-flow packed-bed reactors. nih.gov Studies involving the kinetic resolution of 1-phenylethan-1-amine with isopropyl 2-ethoxyacetate as the acylating agent, catalyzed by CaLB-MNPs, have been successfully conducted in continuous-flow mode at elevated concentrations over extended periods. nih.gov This approach not only intensifies the process but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste.
Mechanoenzymatic Resolution Techniques
Mechanoenzymatic resolution has emerged as a sustainable and efficient green technique for the synthesis of chiral building blocks like this compound. rsc.orgacs.org This solvent-free or low-solvent method utilizes mechanical force, typically through high-speed ball milling (HSBM), to drive the enzymatic kinetic resolution of racemic amines. acs.orgnih.gov
The process involves milling a racemic amine, such as (±)-1-phenylethylamine, with an immobilized lipase and an acyl donor. uc.pt For example, the kinetic resolution of phenylethylamine has been successfully achieved using Candida antarctica lipase B (CALB) and an acyl donor under ball-milling conditions. acs.orgnih.gov This technique has been applied to the synthesis of (R)-Rasagiline, a drug for Parkinson's disease, highlighting its utility in producing pharmaceutically relevant compounds. acs.org
One of the key advantages of mechanoenzymatic synthesis is the significant reduction or elimination of bulk solvents, which minimizes waste and environmental impact. The reactions are often rapid and can be performed at room temperature. Although the enzyme loading can be relatively high in some cases, the immobilized enzyme can often be recycled and reused, though a decrease in stereoselectivity may be observed with each cycle. nih.gov The development of mechanoenzymatic strategies represents a significant step towards more sustainable pharmaceutical manufacturing. acs.org
Metal-Catalyzed Reaction Pathways
Palladium-Catalyzed Double Carbonylation
Palladium-catalyzed double carbonylation represents a powerful method for synthesizing α-ketoamides from aryl halides and amines. However, this pathway is not a direct route to this compound. Instead, when a primary amine like 1-phenylethylamine is reacted with an aryl halide and carbon monoxide in the presence of a palladium catalyst, the reaction incorporates two carbonyl groups, leading to the formation of an α-ketoamide.
For example, the reaction of an aryl iodide with 1-phenylethylamine under double carbonylation conditions would yield a product such as 2-aryl-2-oxo-N-(1-phenylethyl)acetamide. The reaction proceeds via the formation of an acyl-palladium intermediate, which then undergoes a second migratory insertion of a CO molecule before the final aminolysis step.
Various studies have focused on optimizing this transformation. A general, ligand-free palladium-catalyzed double carbonylation of aryl iodides with primary or secondary amines has been developed that proceeds at room temperature and atmospheric CO pressure, providing α-ketoamides in high yields with excellent chemoselectivity. The selectivity between single and double carbonylation can be influenced by several factors, including CO pressure, temperature, solvent, and the specific catalyst system employed. While highly valuable for creating complex α-ketoamide structures, this methodology underscores a key principle of catalytic synthesis: the reaction pathway dictates a specific structural outcome, which in this case is not the simple amide this compound but a more complex derivative.
Green Chemistry Approaches in Synthesis
Ultrasound Irradiation in N-Acylation Reactions
Ultrasound irradiation has been established as a potent green chemistry tool for accelerating N-acylation reactions, offering significant advantages over conventional methods. The application of ultrasonic waves in the synthesis of amides, including this compound, can lead to shorter reaction times, higher yields, and milder reaction conditions, often eliminating the need for catalysts or solvents.
The underlying principle of sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and efficiency. For the N-acylation of amines, a model reaction between an amine and acetic anhydride under ultrasound irradiation can be completed in as little as 15-30 minutes, yielding the acylated product in good yields (70-89%). This method is notable for its simple workup procedures and reduced energy consumption.
This green protocol has been successfully applied to a diverse range of amines and sulfonamides. The use of ultrasound avoids the need for harsh reagents or catalysts, aligning with the principles of sustainable chemistry. The efficiency and environmental benefits make ultrasound-assisted N-acylation an attractive and important strategy for the modern synthesis of amide compounds.
Photocatalytic, Electrosynthetic, and Microwave-Assisted Protocols
Photocatalysis has been harnessed as a green and efficient method for amide synthesis. A notable example involves the photocatalytic radical addition route for acetamide (B32628) synthesis from the mild co-oxidation of ethanol (B145695) (CH₃CH₂OH) and ammonia (B1221849) (NH₃). nih.gov This process relies on the regulation of fundamental active species, including oxygen and photogenerated electron-hole pairs, to achieve the selective formation of intermediates. nih.gov By providing a sufficient amount of ethanol, the stable intermediate acetaldehyde (B116499) (CH₃CHO) is accumulated. Concurrently, a limited concentration of ammonia allows for the controlled generation of the transient amino radical (•NH₂), which then rapidly adds to the acetaldehyde. nih.gov This directed coupling of stable and transient intermediates has proven highly effective, achieving a high rate of acetamide synthesis with exceptional selectivity. nih.gov While this specific study focuses on acetamide, the principles can be applied to the synthesis of N-substituted amides like this compound by utilizing the corresponding amine.
A study on photocatalytic C-N coupling has demonstrated the potential for gram-scale acetamide synthesis, achieving a production rate of 105.61 ± 4.86 mmol·gcat−1·h−1 with a selectivity of 99.17% ± 0.39%. nih.gov The system exhibited stability over 300 hours of continuous operation, yielding a gram-scale amount of acetamide (1.82 g). nih.gov
Electrosynthesis offers a powerful and environmentally friendly alternative for the construction of amide bonds. An electrochemical method for the synthesis of vicinal azidoacetamides has been reported, which can serve as precursors to this compound derivatives. rsc.org This method utilizes a constant-current electrolysis in an undivided three-necked glassware equipped with a graphite (B72142) anode and a platinum cathode. rsc.org For instance, the synthesis of N-(2-azido-1-phenylethyl)acetamide was achieved with a 56% yield using this protocol. rsc.org The subsequent reduction of the azide (B81097) group would lead to the corresponding aminoacetamide, a derivative of this compound.
| Product | Yield (Method A) |
| N-(2-azido-1-phenylethyl)acetamide | 56% |
| N-(2-azido-1-(p-tolyl)ethyl)acetamide | 52% |
Table 1: Yields of vicinal azidoacetamides via electrosynthesis. Data sourced from rsc.org.
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields. iosrphr.orgresearchgate.net This technique has been successfully applied to the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.orgresearchgate.net The process involves the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation, often in the presence of a base like potassium hydroxide (B78521) (KOH) and a few drops of dimethylformamide (DMF). iosrphr.org This method is noted for decreasing reaction times, requiring less solvent, and simplifying the workup process, ultimately leading to higher yields. iosrphr.orgresearchgate.net
In a comparative study, the synthesis of various substituted heterocyclic amides was performed using both conventional heating and microwave irradiation. The microwave-assisted method consistently resulted in higher yields and significantly shorter reaction times. For example, the synthesis of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide yielded 80% under microwave irradiation compared to 67% via conventional methods. indianchemicalsociety.com Similarly, 2-Phenoxy-N-(pyridin-2-yl)acetamide was obtained in 86% yield with microwaves versus 50% conventionally. indianchemicalsociety.com
| Compound | Conventional Yield | Microwave Yield |
| N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide | 67% | 80% |
| 2-Phenoxy-N-(pyridin-2-yl)acetamide | 50% | 86% |
Table 2: Comparison of yields for conventional versus microwave-assisted amide synthesis. Data sourced from indianchemicalsociety.com.
Synthesis of Complex Derivatives
The this compound scaffold serves as a crucial building block for the synthesis of more complex and functionally diverse molecules. Its integration into larger frameworks, such as benzothienopyrimidine scaffolds and chiral calixarenes, highlights its versatility in medicinal and supramolecular chemistry.
While direct examples of integrating this compound into benzothienopyrimidine scaffolds were not found in the provided search results, the synthesis of related N-phenylacetamide derivatives containing other heterocyclic moieties, such as indolo[2,3-b]quinoxaline and 4-arylthiazole, has been documented. iosrphr.orgresearchgate.netnih.gov These syntheses often involve the reaction of a haloacetamide derivative with an amino-functionalized heterocyclic core. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized and showed promising antibacterial activities. nih.gov This suggests a viable synthetic strategy for incorporating the this compound unit into benzothienopyrimidine structures, likely by reacting N-(1-phenylethyl)-2-haloacetamide with an appropriate aminobenzothienopyrimidine precursor.
The this compound group has been instrumental in the development of inherently chiral calix researchgate.netarenes. researchgate.net A preparative method has been established for the synthesis of optically pure N-(1-phenylethyl)amides of inherently chiral (cR)- and (cS)-dibenzoyloxy-calix researchgate.netarene acetic acids. researchgate.net The absolute stereochemical configuration of these complex molecules was definitively determined using X-ray diffraction analysis. researchgate.net This methodology involves the reaction of (R)-N-(1-phenylethyl)bromoacetamide with a debenzoylated calix researchgate.netarene derivative. researchgate.net The resulting diastereomeric amides can then be separated, providing access to optically pure chiral calixarene (B151959) derivatives. These inherently chiral calixarenes, whose chirality arises from the asymmetric arrangement of achiral groups on the three-dimensional calix-skeleton, are of significant interest for their potential applications in supramolecular chemistry, including enantioselective recognition. researchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations of N 1 Phenylethyl Acetamide
Amide Bond Transformations
The amide bond in N-(1-Phenylethyl)acetamide is a key functional group that dictates much of its chemical reactivity. This section explores the primary transformations involving this bond: hydrolysis and reduction.
The amide linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding (1-phenylethyl)amine and acetic acid as the primary products.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid (HCl), and heat, the carbonyl oxygen of the amide is first protonated. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine as a good leaving group (in its protonated form), which after deprotonation yields (1-phenylethyl)amine. youtube.com The other product is acetic acid.
Base-Promoted Hydrolysis: Under basic conditions, for instance, in the presence of sodium hydroxide (B78521) (NaOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the amide anion, which is a poor leaving group. However, the subsequent irreversible acid-base reaction between the liberated amine and the carboxylic acid drives the reaction to completion. youtube.com The final products are the carboxylate salt (sodium acetate) and (1-phenylethyl)amine. An acidic workup is required to obtain the neutral acetic acid. youtube.com Studies have shown that the hydrolysis of related N-acylated amines can be efficiently carried out using aqueous NaOH, sometimes with co-solvents like triethanolamine (B1662121) to ensure a fast reaction without side products or racemization. thieme-connect.de
The amide group of this compound can be reduced to the corresponding amine, N-(1-phenylethyl)ethanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are less reactive towards reduction compared to other carbonyl compounds like esters. masterorganicchemistry.comucalgary.ca
Nucleophilic Substitution Reactions at the Amide Nitrogen
The nitrogen atom of the amide group in this compound is generally not nucleophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its electron density and availability for nucleophilic attack. stackexchange.com
However, under specific conditions, the amide nitrogen can be made to participate in nucleophilic substitution reactions. This typically requires the use of a very strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to deprotonate the amide and form the corresponding amide anion (an amidate). stackexchange.com This amidate is a much stronger nucleophile and can then react with electrophiles, such as alkyl halides, in an N-alkylation reaction. For example, the deprotonated this compound could theoretically react with an alkyl halide like ethyl iodide to form N-ethyl-N-(1-phenylethyl)acetamide. The success of such reactions is often dependent on the specific substrates, reaction conditions, and the absence of competing side reactions. stackexchange.commasterorganicchemistry.com
Stereochemical Outcomes in Rearrangement Reactions
The stereochemical integrity of the chiral center in this compound is a critical consideration during chemical transformations, particularly in rearrangement reactions. Studies on similar benzylic amide systems provide insight into the potential stereochemical outcomes.
For instance, in rearrangement reactions of N-allylic α-(trimethylsilyl)acetamides involving a Brook rearrangement, the stereochemistry of the final product can be influenced by the chirality of the starting materials. Research has shown that chiral N-(1-phenylethyl)-substituted amides can lead to products with moderate to good diastereoselectivity. beilstein-journals.org
However, in other types of rearrangements, significant loss of stereochemical information can occur. A study on the thermal and Lewis acid-catalyzed rearrangement of the related compound, (S)-phenethyl trichloroacetimidate, to the corresponding trichloroacetamide (B1219227) showed nearly complete racemization of the product. nih.gov This suggests that the reaction may proceed through an intermediate that is either achiral or rapidly racemizes, such as a carbocation or an ion pair. Given these findings, any rearrangement reaction involving this compound would require careful analysis to determine the stereochemical outcome at the benzylic carbon.
Reaction Kinetics and Process Optimization Studies
The synthesis of enantiomerically pure this compound and its derivatives is often achieved through dynamic kinetic resolution (DKR). These studies provide valuable data on reaction kinetics and process optimization. DKR combines the kinetic resolution of a racemic starting material (e.g., (±)-1-phenylethylamine) with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product. beilstein-journals.orgd-nb.info
Research has focused on optimizing various parameters to enhance the efficiency, yield, and enantiomeric excess (ee) of these reactions. Key parameters investigated include the choice of catalyst, acyl donor, temperature, and solvent. beilstein-journals.orgd-nb.info
One study on the DKR of (±)-1-phenylethylamine to produce (R)-2-methoxy-N-(1-phenylethyl)acetamide compared different acylating agents and catalyst loadings. beilstein-journals.org The findings indicated that using alkyl methoxyacetates as acyl donors allowed for lower catalyst loadings compared to isopropyl acetate, while still achieving high yields and enantiomeric excess. beilstein-journals.org
| Scale (mmol) | Acyl Donor | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 10 | Ethyl Methoxyacetate (B1198184) | 1.25 | 72 | 90 | 97 |
| 45 | Methyl Methoxyacetate | 1.25 | 72 | 83 | 98 |
Further investigations into the enzymatic acylation of 1-phenylethanamine have explored the impact of reaction conditions in continuous flow systems. In one such study using an immobilized lipase (B570770) in a magnetic fluidized bed reactor, parameters such as substrate concentration, lipase concentration, and flow rate were optimized. researchgate.net
| Parameter | Optimal Value |
|---|---|
| Substrate Concentration | 500 mmol L⁻¹ |
| Lipase Concentration | 75 mg mL⁻¹ |
| Flow Rate | 25 µL min⁻¹ |
| Conversion | 41.8% |
| (R)-N-(1-phenylethyl)acetamide ee | >98.4% |
These studies highlight the importance of process optimization in controlling the kinetics and outcomes of reactions involving this compound, particularly for the production of stereochemically pure compounds.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For N-(1-Phenylethyl)acetamide, both ¹H and ¹³C NMR analyses provide critical data points for confirming its molecular structure.
¹H NMR Analyses for Structural Probes
The ¹H NMR spectrum of this compound offers a clear proton inventory of the molecule. In a typical analysis using deuterochloroform (CDCl₃) as a solvent, the spectrum reveals distinct signals corresponding to the different proton environments within the molecule.
A multiplet observed in the range of δ 7.23–7.36 ppm is characteristic of the five protons of the monosubstituted phenyl ring. A singlet at approximately δ 5.76 ppm can be attributed to the N-H proton of the amide group. The methine proton (CH) of the ethyl group, being adjacent to both the phenyl ring and the nitrogen atom, appears as a multiplet around δ 5.13 ppm. The acetyl group's methyl protons (CH₃) resonate as a sharp singlet at approximately δ 1.98 ppm. Finally, the methyl protons (CH₃) of the ethyl group, coupled to the methine proton, present as a doublet at approximately δ 1.49 ppm with a coupling constant (J) of 6.6 Hz. nii.ac.jp
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.23–7.36 | Multiplet | - |
| NH | 5.76 | Singlet | - |
| CH | 5.13 | Multiplet | - |
| COCH₃ | 1.98 | Singlet | - |
| CHCH₃ | 1.49 | Doublet | 6.6 |
Note: Data obtained in CDCl₃ at 300 MHz. nii.ac.jp
¹³C NMR Spectroscopic Characterization
GIAO Method for NMR Chemical Shift Computations
The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool for the theoretical prediction of NMR chemical shifts. spectrabase.com This quantum chemical approach calculates the isotropic magnetic shielding tensors of nuclei within a molecule, which can then be converted to chemical shifts. researchgate.net By optimizing the molecular geometry and then applying the GIAO method, often in conjunction with Density Functional Theory (DFT), researchers can generate theoretical NMR spectra that can be compared with experimental data. spectrabase.com This comparison is invaluable for confirming structural assignments and for understanding the electronic factors that influence chemical shifts. spectrabase.com For complex molecules, the GIAO method can help to resolve ambiguities in spectral assignments. sigmaaldrich.com While specific GIAO calculations for this compound were not found in the provided search results, this method remains a standard and highly effective approach for the detailed NMR analysis of such compounds. spectrabase.com
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration is typically observed as a sharp band around 3265 cm⁻¹. The aromatic C-H stretching vibrations appear in the region of 3070 cm⁻¹. The aliphatic C-H stretching of the methyl and methine groups is found at approximately 2980 cm⁻¹. nii.ac.jp
A strong absorption band corresponding to the C=O stretching of the amide I band is prominent at 1643 cm⁻¹. The N-H bending vibration (amide II band) is observed at 1556 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands at 1491 cm⁻¹ and 1450 cm⁻¹. Further fingerprinting bands include those at 756 cm⁻¹ and 704 cm⁻¹, which are characteristic of monosubstituted benzene (B151609) rings. nii.ac.jp
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3265 | N-H Stretch |
| 3070 | Aromatic C-H Stretch |
| 2980 | Aliphatic C-H Stretch |
| 1643 | C=O Stretch (Amide I) |
| 1556 | N-H Bend (Amide II) |
| 1491, 1450 | Aromatic C=C Stretch |
| 756, 704 | C-H Out-of-plane Bend (Monosubstituted Benzene) |
Note: Data obtained from a KBr pellet. nii.ac.jp
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the vibrational transitions. While a specific FT-Raman spectrum for this compound was not found in the provided search results, the expected Raman shifts can be inferred from the known vibrational modes of its constituent parts.
Strong Raman scattering is typically observed for non-polar bonds. Therefore, the aromatic ring vibrations are expected to produce intense signals. The C=C stretching modes of the phenyl ring would appear in the 1600-1450 cm⁻¹ region. The symmetric "ring breathing" mode of the monosubstituted benzene ring is expected to be a sharp and intense band around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would also be present. The C=O stretching of the amide group, while strong in the IR, may be weaker in the Raman spectrum.
Vibrational Wavenumber Analysis and Scaling Factors
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules like this compound. The analysis of vibrational spectra provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups.
Theoretical calculations, typically employing Density Functional Theory (DFT) at levels such as B3LYP/6-311+G**, are often used to predict the vibrational frequencies. However, these calculations are performed on the basis of a harmonic approximation, which can deviate from the anharmonic nature of real molecular vibrations. This systematic overestimation of theoretical wavenumbers necessitates the use of scaling factors to achieve better agreement between computed and experimental spectra.
A common approach is the wavenumber-linear scaling (WLS) method, which applies a corrective equation to the calculated frequencies. For instance, a widely used scaling equation is:
νobs = (1.0087 − 0.0000163 × νcalc) × νcalc cm⁻¹
Alternatively, uniform scaling factors may be applied, where different factors are used for different spectral regions to account for variations in anharmonicity. The application of these scaling factors can significantly improve the root-mean-square (RMS) error between the theoretical and experimental wavenumbers, often reducing it to below 12 cm⁻¹.
For this compound, the key vibrational modes would include N-H stretching, C=O (Amide I) stretching, N-H bending and C-N stretching (Amide II), and vibrations associated with the phenyl group. A detailed potential energy distribution (PED) analysis is crucial for the precise assignment of these vibrational modes.
Table 1: Expected Vibrational Modes for this compound and Typical Wavenumber Ranges
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amide | N-H Stretch | 3500 - 3200 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Methyl Group | Asymmetric/Symmetric C-H Stretch | 2980 - 2870 |
| Amide | C=O Stretch (Amide I) | 1700 - 1650 |
| Amide | N-H Bend (Amide II) | 1640 - 1520 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Amide | C-N Stretch (Amide III) | 1300 - 1200 |
Note: The data in this table represents typical, generalized ranges for the listed functional groups and are not experimentally derived values for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum is expected to be dominated by transitions involving the π-electrons of the phenyl ring and the n-electrons of the carbonyl oxygen.
HOMO-LUMO Gap Analysis
The electronic properties and chemical reactivity of a molecule are intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap implies high stability. This energy gap can be calculated using quantum chemical methods, such as DFT. For related compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the amide group. The magnitude of the HOMO-LUMO gap is crucial for understanding the electronic transitions observed in the UV-Vis spectrum and predicting the molecule's behavior in charge transfer processes.
Charge Transfer Characterization
Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. In this compound, the phenyl group can act as an electron donor, while the carbonyl group of the amide linkage serves as an electron acceptor.
The occurrence of ICT can be studied by analyzing the solvatochromic shifts in fluorescence spectra, where the emission wavelength changes with solvent polarity. The kinetics of charge transfer, including the forward and backward reaction barriers, can be determined from temperature-dependent fluorescence decay measurements. A small HOMO-LUMO energy gap is often a prerequisite for efficient intramolecular charge transfer.
X-ray Diffraction Analysis for Absolute Stereochemical Configuration
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemical configuration of chiral centers.
Crystal Structure Determination
Table 2: Illustrative Crystal Data Parameters from an X-ray Diffraction Study
| Parameter | Description | Example Value |
| Chemical Formula | Sum of atoms in the molecule | C₁₀H₁₃NO |
| Formula Weight | Molecular weight of the compound | 163.22 g/mol |
| Crystal System | The symmetry system of the crystal (e.g., Monoclinic) | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |
| a, b, c (Å) | Unit cell dimensions along the axes | a = 8.9, b = 9.7, c = 17.7 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 89.7, γ = 90 |
| V (ų) | Volume of the unit cell | 1534 |
| Z | Number of molecules per unit cell | 4 |
Note: The 'Example Value' column contains illustrative data from a representative organic molecule and does not represent actual data for this compound.
Intermolecular Interactions: Hydrogen Bonding Networks (N-H···O, C-H···O)
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds, which are crucial in forming a stable, three-dimensional supramolecular architecture. The amide functional group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O).
The primary interaction would be the N-H···O hydrogen bond, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. These interactions typically lead to the formation of chains or dimeric motifs. In addition to these strong hydrogen bonds, weaker C-H···O interactions, involving activated C-H bonds (such as the one on the chiral carbon or those on the phenyl ring) and the carbonyl oxygen, are also expected to play a significant role in stabilizing the crystal structure. These networks of intermolecular forces dictate the physical properties of the compound in the solid state.
Dihedral Angle Analysis
The three-dimensional conformation of this compound is significantly influenced by the rotation around its single bonds, which can be described by specific dihedral angles. These angles dictate the spatial arrangement of the phenyl ring relative to the acetamide (B32628) group, a critical factor in understanding its molecular interactions and properties.
The critical dihedral angles in the N-(1-phenylethyl)ethyl portion of the molecule define the orientation of the phenyl group and the acetamide moiety. These angles are crucial for determining steric hindrance and potential intramolecular interactions.
Table 1: Key Dihedral Angles in (R)-2-Cyano-N-(1-phenylethyl)acetamide
This table presents the crystallographically determined dihedral angles for (R)-2-Cyano-N-(1-phenylethyl)acetamide, which serves as a close proxy for this compound. The atom numbering corresponds to the published crystal structure.
| Dihedral Angle | Atoms Involved | Angle (°) |
| Phenyl to Amide | C(2)-C(1)-N(1)-C(10) | -174.6(2) |
| Amide Planarity | O(1)-C(10)-N(1)-C(1) | 178.5(2) |
| Phenyl Rotation | C(7)-C(2)-C(1)-N(1) | -123.5(2) |
| Acetyl Group | N(1)-C(10)-C(11)-C(12) | 179.4(2) |
| Data sourced from the Crystallography Open Database, entry 2237834 for (R)-2-Cyano-N-(1-phenylethyl)acetamide. crystallography.net |
The orientation of the phenyl ring relative to the chiral center and the amide backbone is a defining feature of the molecule's conformation. In related phenethylamine (B48288) derivatives, an extended conformation is often observed. epa.gov Computational studies on analogous molecules, such as N,N-bis(1-phenylethyl)acetamide, have also been employed to understand the rotational barriers and stable conformers, identifying distinct energy minima corresponding to different orientations of the phenylethyl groups. These studies highlight the dynamic nature of the molecule in solution, where rotations around the C-N and C-C bonds lead to an equilibrium of different conformers.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the fundamental characteristics of N-(1-Phenylethyl)acetamide. These computational methods allow for the detailed exploration of the molecule's electronic structure, geometry, and reactivity from first principles.
Density Functional Theory (DFT) (B3LYP, HF) Methodologies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular DFT method that combines the accuracy of ab initio methods with computational efficiency. It is frequently employed to determine optimized molecular geometries and predict vibrational frequencies. tandfonline.comresearchgate.net The Hartree-Fock (HF) method, another ab initio approach, is also utilized, often in conjunction with DFT, to provide a comparative analysis of the electronic properties. tandfonline.comresearchgate.net
In studies of related molecules like 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), both B3LYP and HF methods have been successfully used to calculate a range of molecular properties. tandfonline.comfigshare.com These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The choice between B3LYP and HF can influence the results, with B3LYP often providing a better correlation with experimental data for many systems due to its inclusion of electron correlation effects.
Basis Set Selection (e.g., 6-31++G(d,p), 6-311++G(d,p))
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. iastate.edu Pople-style basis sets are commonly used, with varying levels of complexity. stackexchange.com
For molecules like this compound, split-valence basis sets such as 6-31G are a starting point. stackexchange.com To improve accuracy, polarization functions (d,p) and diffuse functions (+) are added.
6-31G(d,p) : This is a double-zeta quality basis set that adds polarization functions to both heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of electron clouds, which is crucial for accurate bonding representation. stackexchange.com
6-31++G(d,p) : This set further adds diffuse functions to both heavy atoms and hydrogens (++). These functions are essential for accurately describing systems with diffuse electron density, such as anions or molecules involved in weak intermolecular interactions. iastate.edu
6-311++G(d,p) : This is a triple-split valence basis set, offering even greater flexibility for the valence electrons, combined with diffuse and polarization functions. tandfonline.comtandfonline.com
Computational studies on the related compound 2CPEA have utilized both 6-31++G(d,p) and 6-311++G(d,p) basis sets to achieve reliable and detailed results for its geometry and vibrational properties. tandfonline.comresearchgate.nettandfonline.com The selection of a larger basis set like 6-311++G(d,p) generally leads to more accurate results, albeit at a higher computational cost. stackexchange.com
Optimization of Molecular Geometry
A critical step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nubakery.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For the related molecule 2CPEA, geometry optimization has been performed using DFT methods (B3LYP) with basis sets like 6-311++G(d,p). tandfonline.com The calculated geometric parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. For instance, in a crystallographic study of (R)-2-Cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring was found to be 68.7 (1)°. researchgate.net Such computational and experimental data provide a comprehensive picture of the molecule's three-dimensional structure.
Table 1: Illustrative Optimized Geometrical Parameters for the Related Compound 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) Data derived from computational studies on 2CPEA and presented for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Angle | O=C-N | ~122.5° |
| Bond Angle | C-N-H | ~120.1° |
| Dihedral Angle | C-C-N-H | ~179.9° |
Note: The table above is interactive. Users can sort the data by clicking on the column headers.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool used to understand the charge distribution and reactivity of a molecule. semanticscholar.org It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green areas represent neutral potential.
MEP analysis performed on the related compound 2CPEA has been used to identify its chemically active sites. tandfonline.comfigshare.com The negative potential is typically localized around electronegative atoms like oxygen, while the positive potential is found near hydrogen atoms, particularly the amide N-H group. researchgate.netsemanticscholar.org This mapping helps predict how the molecule will interact with other molecules, including receptors and enzymes, and identifies sites for hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization effects. uni-muenchen.de It investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies their strength.
Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix from NBO for 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) Data derived from computational studies on 2CPEA and presented for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N15 | π(C10-O14) | ~50.11 | n -> π |
| π(C4-C5) | π(C2-C3) | ~21.50 | π -> π |
| σ(C1-C6) | σ(C1-H7) | ~5.20 | σ -> σ |
| LP(1) O14 | σ(N15-C16) | ~1.85 | n -> σ |
Note: The table above is interactive. E(2) represents the stabilization energy. Atom numbering is based on published computational models of 2CPEA. researchgate.net
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are likely to be found. It provides a clear picture of core electrons, covalent bonds, and lone pairs, offering a visual representation of the molecule's electronic structure that aligns with chemical intuition. ELF values range from 0 to 1, where high values (close to 1) indicate a high probability of finding a localized electron pair, characteristic of covalent bonds or lone pairs.
In computational studies of 2CPEA, the ELF has been used to illustrate and confirm the locations of chemical bonds and lone pairs. tandfonline.comfigshare.com The analysis helps to characterize the nature of the chemical bonds within the molecule, distinguishing between different types of covalent interactions and non-bonding electron regions. tandfonline.com
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are essential descriptors in computational chemistry for predicting the reactivity of different atomic sites within a molecule. They indicate the change in electron density at a specific point in the molecule when the total number of electrons is modified, thus identifying the most probable sites for electrophilic (electron-accepting) and nucleophilic (electron-donating) attacks.
The following table would typically present the calculated Fukui function values (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) for key atoms in the molecule.
| Atom | Atom Number | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |
| Carbonyl Carbon | C=O | High | Low | Moderate |
| Oxygen | C=O | Low | High | Moderate |
| Nitrogen | N-H | Moderate | High | Moderate |
| Phenyl Ring Carbons | C (aromatic) | Moderate | Moderate | Moderate |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to simulate the interaction of a small molecule like this compound with larger biological molecules, such as proteins. These simulations can predict binding affinities and the stability of the resulting complex, which are critical aspects of drug discovery and design.
Molecular Docking Studies with Protein Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com Research on derivatives of this compound has employed this method to understand potential therapeutic applications.
For instance, a comprehensive study on 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) involved molecular docking against a panel of protein receptors to identify its potential as a drug candidate. figshare.comtandfonline.com The protein receptors used in this study included:
1H23
1QXK
1ZXM
3PTA
4JS9
2C5Y
ABW
3RDE
6GU7
6J7A. figshare.comtandfonline.comresearchgate.net
These studies are crucial for providing insights into how compounds like this compound and its derivatives might interact with biological targets. smolecule.com
Prediction of Binding Energies and Interaction Modes
Following the docking of a ligand to a receptor, the binding energy is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
In the study of 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA), the minimal binding energy was calculated to be -7.5 kcal/mol. figshare.comtandfonline.com This value suggests a significant binding affinity to the tested protein receptors. The analysis of the docked pose also reveals the interaction modes, such as hydrogen bonds, which are critical for the stability of the ligand-receptor complex. figshare.comtandfonline.com For 2CPEA, the examination of hydrogen bond interactions was a key component of the docking calculations. figshare.comtandfonline.com
Table 2: Predicted Binding Energies of 2-Cyano-N-(1-phenylethyl)acetamide with Various Protein Receptors (Based on data for a closely related compound)
| Protein Receptor (PDB ID) | Predicted Binding Energy (kcal/mol) |
| 1H23 | Data not specified |
| 1QXK | Data not specified |
| 1ZXM | Data not specified |
| 3PTA | Data not specified |
| 4JS9 | Data not specified |
| 2C5Y | Data not specified |
| ABW | Data not specified |
| 3RDE | Data not specified |
| 6GU7 | Data not specified |
| 6J7A | Data not specified |
| Best Score Reported | -7.5 |
Molecular Dynamics Simulation for Biomolecular Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and a protein over time. These simulations can assess the stability of the complex and how the interaction is maintained in a simulated physiological environment.
A molecular dynamics simulation was conducted for 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) to evaluate its biomolecular stability when complexed with a protein receptor. figshare.comtandfonline.com Such simulations track the movements and conformational changes of the atoms in the system over a period of time, offering insights into the durability of the binding interactions predicted by molecular docking. x-mol.com The stability of the complex is a key indicator of the potential for a compound to act as an effective therapeutic agent.
Research on N 1 Phenylethyl Acetamide Derivatives and Structure Activity Relationships
Design and Synthesis of Substituted N-(1-Phenylethyl)acetamide Analogs
The synthesis of this compound analogs typically involves the acylation of 1-phenylethylamine (B125046) with various carboxylic acids or their derivatives. A common method is the direct amidation reaction between (S)-1-phenylethan-1-amine and acetyl chloride in the presence of a base. smolecule.com Another approach involves reacting (R)-1-phenylethylamine with phenoxyacetic acid derivatives using coupling agents like EDCI or DCC. These synthetic strategies offer the flexibility to introduce a wide range of substituents onto the core molecule, allowing for a thorough investigation of how different chemical modifications influence biological activity.
Modifications to the phenyl ring of the this compound core have been shown to significantly impact the biological profile of the resulting analogs. The introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn affects its interaction with biological targets. For instance, studies on related phenoxy acetamide (B32628) derivatives have shown that the nature of the substituent on the aromatic ring plays a critical role in determining the compound's anti-inflammatory and analgesic properties. nih.gov While specific data on phenyl ring substitutions directly on the this compound scaffold is limited in the provided research, general principles from analogous series suggest that electron-withdrawing or electron-donating groups can modulate efficacy. Research on similar chiral amides indicates that nitro groups at the para position of a phenoxy substituent can increase anti-inflammatory potency compared to methoxy (B1213986) analogs.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Related Acetamide Derivatives Note: This table is based on data from related phenoxy acetamide structures to infer potential effects on the this compound scaffold.
| Substituent Position | Substituent Group | Observed Effect on Efficacy |
| para | Nitro (-NO₂) | Increased anti-inflammatory and analgesic activity nih.gov |
| para | Methoxy (-OCH₃) | Lower anti-inflammatory potency compared to nitro analogs |
A significant area of research has focused on synthesizing 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs. These compounds are typically prepared by reacting substituted phenols with 1-phenylethylamine. nih.gov This class of derivatives has been investigated for various pharmacological activities, including anti-inflammatory and analgesic effects. nih.gov The research indicates a strong correlation between the substituent on the phenoxy ring and the observed biological activity. For example, derivatives containing a nitro group have demonstrated notable anti-cancer, anti-inflammatory, and analgesic properties. nih.gov
The incorporation of a cyano (-C≡N) group into acetamide derivatives is a strategy used to modulate biological activity. The synthesis of cyanoacetamide derivatives can be achieved through several routes, including the reaction of aryl or heteroaryl amines with alkyl cyanoacetates or cyanoacetic acid. researchgate.net While the direct synthesis of cyano-substituted this compound is not detailed, related research on other scaffolds provides insight. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, an analog was developed containing a phenyl group with a polar cyano substituent. mdpi.com This modification was part of an effort to establish structure-activity relationships for these compounds. mdpi.com The synthesis of novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives has also been achieved via microwave-assisted Knoevenagel condensation, highlighting a potential synthetic route for creating such analogs. nih.gov
The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds. mdpi.com Its incorporation into the this compound structure has been explored to create novel derivatives with potential therapeutic applications. One such compound, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, has been synthesized and characterized. nih.gov The synthesis was achieved by dissolving indolic acid and boric acid in toluene, followed by the addition of (S)-(-)-phenylethylamine and heating the mixture under reflux. nih.gov Structural analysis of this derivative revealed a dihedral angle of 17.2 (2)° between the indole system and the phenyl ring, with the crystal packing stabilized by hydrogen bonds. nih.gov Other related research has focused on the synthesis of N1-phenethyl substituted indole derivatives as potential melatoninergic agonists and antagonists, further demonstrating the interest in combining these two pharmacophores. nih.gov
Exploration of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies have provided valuable information for optimizing lead compounds. These studies typically involve synthesizing a series of analogs with systematic structural modifications and evaluating their effects on a specific biological target.
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate. For derivatives of this compound, halogenation has been shown to have a significant impact on biological activity.
Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs revealed that halogen-containing derivatives exhibited enhanced anti-inflammatory function. smolecule.comnih.gov This enhancement is often attributed to the electronic effects of the halogen substituents, which can influence the molecule's ability to bind to its biological target. smolecule.com For example, studies on halogenated phenylethanolamines and phenoxypropanolamines, which share structural similarities, showed that the position of halogenation is critical. In that series, 2,5-dihalogenated compounds were found to be more potent β-receptor blockers than their 2,4-dihalogenated counterparts, while 3,4-dihalogenation resulted in the weakest effects. nih.gov
In a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, various halogenated compounds were synthesized and tested for antibacterial activity. mdpi.com The results showed that compounds with fluoro, chloro, and bromo substituents on the phenyl ring displayed significant activity. mdpi.com This underscores the role of halogenation in modulating the biological profile of acetamide-based compounds.
Table 2: Effect of Halogenation on the Biological Activity of this compound and Related Derivatives
| Compound Class | Halogen Substituent(s) | Position of Substitution | Observed Impact on Biological Activity |
| Phenoxy Acetamide Derivatives | Halogen (unspecified) | Phenoxy ring | Enhanced anti-inflammatory activity smolecule.comnih.gov |
| Phenylethanolamines | Dihalogen | 2,5-position | Higher β-adrenolytic activity nih.gov |
| Phenylethanolamines | Dihalogen | 2,4-position | Lower β-adrenolytic activity than 2,5-isomers nih.gov |
| Phenylethanolamines | Dihalogen | 3,4-position | Weakest β-adrenolytic effects nih.gov |
| N-phenylacetamide-thiazole | 4-Fluoro | Phenyl ring | Potent antibacterial activity mdpi.com |
| N-phenylacetamide-thiazole | 3,4-Dichloro | Phenyl ring | Potent antibacterial activity mdpi.com |
| N-phenylacetamide-thiazole | 3-Bromo | Phenyl ring | Potent antibacterial activity mdpi.com |
Effects of Nitro Groups on Multitarget Activity
The introduction of nitro (NO₂) groups onto the this compound scaffold has been shown to impart a range of biological activities, leading to derivatives with multitarget profiles. Research indicates that derivatives carrying a nitro group can exhibit a combination of anti-cancer, anti-inflammatory, and analgesic properties. nih.gov This pluripotency is attributed to the electronic properties of the nitro group, which can influence the molecule's interaction with various biological targets. mdpi.com
Nitroaromatic compounds are known for their biological activity, which is often mediated through redox reactions within cells. mdpi.comnih.gov This mechanism can induce toxicity in microorganisms and cancer cells, contributing to the observed antimicrobial and antineoplastic effects. mdpi.com For instance, studies on phenoxy acetamide analogues revealed that nitro-substituted compounds possess notable dual anti-cancer and analgesic activities. smolecule.com In one study, a derivative, 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl) acetamide, was synthesized and evaluated for its antioxidant and anti-inflammatory potential, demonstrating the role of the nitro group in modulating these pathways. researchgate.net The bioactivity of compounds like N-(2-hydroxy-5-nitrophenyl) acetamide has been shown to influence gene expression in plants, further highlighting the diverse biological impact of nitrated acetamides. nih.gov This multitarget activity makes nitro-substituted this compound derivatives an area of significant interest in the development of novel therapeutics.
Influence of Electron-Withdrawing Groups
The biological activity of this compound derivatives is significantly influenced by the presence and nature of substituents on the phenyl ring, with electron-withdrawing groups (EWGs) playing a crucial role in modulating potency and selectivity. EWGs alter the electronic distribution of the molecule, affecting its binding affinity to biological targets, membrane permeability, and metabolic stability.
Halogens are common electron-withdrawing substituents explored in structure-activity relationship (SAR) studies of this scaffold. Research on 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues demonstrated that halogen-containing derivatives featured enhanced anti-inflammatory activity. nih.govsmolecule.com This suggests that the inductive effect of halogens favorably influences the interaction with targets involved in the inflammatory cascade.
In the context of antibacterial agents, the influence of various EWGs has been systematically studied. A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety was evaluated for activity against several plant pathogenic bacteria. The results showed that substituents on the aryl ring significantly impacted efficacy. For example, derivatives with strongly electron-withdrawing groups like trifluoromethyl (CF₃) and halogens (F, Cl) at the para-position of the phenyl ring showed potent antibacterial activity.
The following table summarizes the in vitro antibacterial activity of selected N-(4-((4-aryl)thiazol-2-yl)amino)phenyl)acetamide derivatives against Xanthomonas oryzae pv. Oryzae (Xoo).
(Data sourced from Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties) nih.gov
The data indicate that compounds with a 4-fluoro (A1) and 4-chloro (A4) substituent exhibit strong antibacterial activity, with EC₅₀ values superior to some commercial bactericides. nih.gov Similarly, research into thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, which contain a phenylacetamide moiety, studied the effects of EWGs like -CN, -NO₂, and -CF₃ on activity against the FOXM1 transcription factor, a cancer target. nih.gov These studies collectively underscore that the strategic placement of electron-withdrawing groups is a key principle in optimizing the biological activity of the this compound scaffold. nih.gov
Role of Chiral Center in Biological Interactions
The this compound molecule possesses a chiral center at the carbon atom connecting the phenyl ring and the ethylamine (B1201723) backbone. smolecule.com This stereogenic center means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(1-Phenylethyl)acetamide and (S)-N-(1-Phenylethyl)acetamide. Chirality is a fundamental aspect of medicinal chemistry because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, interacting differently with each enantiomer of a drug. smolecule.com
The three-dimensional arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity between enantiomers. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired biological response, while the other (the distomer) may have lower affinity, no activity, or even produce undesirable or toxic effects. nih.gov Therefore, the ability to control stereochemistry is crucial in drug development. smolecule.com
While the principle of stereoselectivity is well-established, specific studies directly comparing the biological activities of the (R)- and (S)-enantiomers for a given this compound derivative are not extensively detailed in the reviewed literature. For instance, while nitro-substituted analogs have been identified as having dual anti-cancer and analgesic properties, the specific activity of the (S)-enantiomer remains unexplored in some studies. smolecule.com The unique chiral nature of this scaffold is recognized as being highly relevant to its biological activity and pharmacokinetics, distinguishing it from non-chiral counterparts. smolecule.com The development of synthetic routes that yield enantiomerically pure compounds is a key focus, utilizing the well-defined stereochemistry of chiral precursors like (S)-N-(1-Phenylethyl)acetamide to produce pharmaceuticals with the desired configuration. smolecule.com
Development of Novel Chemical Entities
The this compound scaffold serves as a versatile template for the design and synthesis of novel chemical entities with a wide array of therapeutic applications. Researchers have modified the core structure to develop compounds with potent anticonvulsant, antimicrobial, and anti-inflammatory activities.
A significant area of development has been in the field of anticonvulsant agents. By designing analogues that modify or replace parts of the core structure, new series of compounds have been synthesized and evaluated in animal models of epilepsy. For example, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were developed as analogues of previously identified anticonvulsant compounds. nih.govnih.gov These molecules were tested in standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are models for generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov The research identified several derivatives with significant activity, particularly in the MES model. nih.gov
The following table presents the anticonvulsant activity of selected N-phenylacetamide derivatives in the MES test in mice.
(Data sourced from Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) nih.gov
In addition to epilepsy, the scaffold has been exploited to create new antibacterial agents. By introducing a thiazole moiety into the N-phenylacetamide structure, researchers designed and synthesized a series of compounds with promising activity against plant pathogenic bacteria. nih.gov This work demonstrates the utility of molecular hybridization in developing novel chemical entities. Further research has led to the creation of acetamide derivatives with potential analgesic, anti-inflammatory, and other antimicrobial properties, highlighting the broad therapeutic potential of this chemical class. semanticscholar.org
Biological Activities and Associated Mechanistic Insights
Anticancer Efficacy and Mechanisms
The fight against cancer has led researchers to explore novel chemical entities, with derivatives of N-(1-Phenylethyl)acetamide showing promise. Studies have revealed that specific structural modifications, such as the inclusion of halogens on the aromatic ring, can enhance their anticancer properties nih.gov.
Inhibition of Multidrug-Resistant Cancer Cell Lines
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. This resistance often stems from the overexpression of efflux pumps like P-glycoprotein, which actively remove therapeutic agents from the cell. Research into novel acetamide (B32628) derivatives has shown potential in overcoming this challenge. For instance, a class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has demonstrated high in vitro potency against both sensitive and resistant cancer cell lines across various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia researchgate.net. This suggests that these compounds may either evade the common mechanisms of drug resistance or possess such potent cytotoxic activity that it overcomes the resistance.
Antiproliferative Potency
The antiproliferative power of this compound derivatives has been a key area of investigation. Phenylacetamide derivatives have been shown to inhibit the growth of cancer cell lines in a dose-dependent manner. One study highlighted a specific derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, for its notable anticancer activity researchgate.net. The antiproliferative effects are, in some cases, linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various carcinomas nih.gov.
The following table summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Derivative | Target Cell Line | IC50 Value (µM) |
| Compound 8a | Hela (cervical cancer) | 1.3 ± 0.14 |
| Thiazolyl Benzyl Acetamide 8a | NIH3T3/c-Src527F | 1.34 |
| Thiazolyl Benzyl Acetamide 8a | SYF/c-Src527F | 2.30 |
| Data sourced from multiple studies investigating the cytotoxic effects of these compounds. sid.irchapman.edu |
Apoptosis Induction and Cellular Proliferation Inhibition
A crucial mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The evasion of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation researchgate.net. Phenylacetamide derivatives have been found to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells. This is achieved through the upregulation of key pro-apoptotic proteins and genes.
Furthermore, these compounds can inhibit cellular proliferation by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing and multiplying. The concomitant induction of both apoptosis and autophagy has been observed with certain N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, leading to cell death researchgate.net.
Targeted Cancer Cell Lines (e.g., MCF-7, SK-N-SH)
Research has specifically evaluated the efficacy of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against particular cancer cell lines. These include the MCF-7 human breast adenocarcinoma cell line and the SK-N-SH human neuroblastoma cell line nih.govresearchgate.net. The selection of these cell lines allows for the assessment of the compound's activity against different types of cancer, providing insights into its potential broad-spectrum applicability. For example, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer activity against both MCF-7 and SK-N-SH lines nih.gov.
Anti-inflammatory Properties
In addition to their anticancer effects, derivatives of this compound have demonstrated significant anti-inflammatory properties. The presence of halogens on the aromatic ring of these compounds appears to be favorable for this activity researchgate.net. Structure-activity relationship studies have further elucidated that phenoxy substituents, such as nitro groups at the para position, can increase anti-inflammatory potency .
Modulation of Inflammatory Pathways
The anti-inflammatory action of these compounds is believed to be mediated through the modulation of key inflammatory pathways. A primary proposed mechanism is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes nih.gov. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting both pathways, these derivatives can effectively suppress the inflammatory response, potentially offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes nih.gov. The development of agents with dual COX/LOX inhibitory action is a promising strategy in anti-inflammatory therapy nih.govafricaresearchconnects.comnih.gov.
Cyclooxygenase-2 (COX-2) Inhibition Research
Analgesic Effects and Pain Management Research
Investigations into the analgesic properties of (S)-N-(1-phenylethyl)acetamide suggest it is a compound of interest for pain management therapies. smolecule.com The broader class of acetamide derivatives has been synthesized and evaluated for potential analgesic activities using various nociceptive models, including thermal, mechanical, and chemical stimuli in animal studies. researchgate.net These studies often employ methods like the hot-plate test, tail-clip test, and acetic acid-induced writhing test to assess the compounds' ability to alleviate pain. researchgate.net
Peripheral and Central Nociceptive Impact
Detailed mechanistic studies on the specific impact of this compound on peripheral and central nociceptive pathways are limited. Research on other analgesic compounds with acetamide structures indicates that their effects can be mediated through various complex mechanisms. For example, the well-known analgesic acetaminophen, which contains an acetamide group, is metabolized to AM404 in the brain. frontiersin.org This metabolite is believed to exert its analgesic effects by acting on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the central nervous system, thereby modulating nociceptive transmission in the spinal dorsal horn. frontiersin.org However, it is not established whether this compound shares these or other specific pathways for pain modulation.
Antimicrobial Activities
The potential of this compound as an antimicrobial agent has been considered, largely due to the known antimicrobial effects of structurally related compounds. smolecule.com
Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Specific data on the direct antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli is not well-documented in the reviewed literature. However, studies on related scaffolds are informative. For example, a series of phenylacetamide derivatives were screened for antibacterial activity, with some compounds showing significant potency against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.64 μg/mL and 0.68 μg/mL, respectively. nih.gov These compounds were found to inhibit the bacterial enzyme ParE, which is a type of DNA topoisomerase. nih.gov Another study on N-chloro aryl acetamide derivatives reported that some compounds were more active against gram-positive bacteria like S. aureus than against gram-negative bacteria. researchgate.net The specific efficacy of the parent compound, this compound, remains to be explicitly determined.
| Bacterial Strain | Compound Class Studied | Reported Activity / Findings |
|---|---|---|
| Escherichia coli | Phenylacetamide Derivatives | Some derivatives showed potent inhibitory activity with MIC values as low as 0.64 μg/mL. nih.gov |
| Staphylococcus aureus (MRSA) | Phenylacetamide Derivatives | Certain compounds demonstrated significant activity with MIC values of 0.68 μg/mL. nih.gov |
| Staphylococcus aureus | N-chloro aryl acetamide derivatives | Derivatives showed excellent activity with a reported MIC of 20 µg/mL for one compound. researchgate.net |
Against Fungal Strains (e.g., Aspergillus niger, Saccharomyces cerevisiae)
There is a lack of specific research evaluating the antifungal activity of this compound against the fungal strains Aspergillus niger and Saccharomyces cerevisiae. While general studies have explored the antifungal properties of various natural and synthetic compounds against these organisms, data directly pertaining to this compound is not available. researchgate.netnih.govmdpi.com For context, one study on a different synthetic amide, 2-chloro-N-phenylacetamide, demonstrated antifungal activity against Aspergillus flavus, a related species to A. niger, with its mechanism likely involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Whether this compound possesses similar properties against A. niger or S. cerevisiae has not been reported.
| Fungal Strain | Reported Activity of this compound |
|---|---|
| Aspergillus niger | Data not available in reviewed literature |
| Saccharomyces cerevisiae | Data not available in reviewed literature |
Neuroprotective Potential in Neurodegenerative Disease Research
Preliminary research has suggested that derivatives of this compound may offer neuroprotective benefits, making them potential candidates for further investigation in the context of neurodegenerative diseases. smolecule.com Neuroprotection involves preventing cell death and restoring function to damaged neurons. nih.gov Agents with neuroprotective effects often exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.com However, specific studies detailing the neuroprotective mechanisms of this compound or its efficacy in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease are currently lacking in the scientific literature. The potential for this compound in neurology remains an open area for future research.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetaminophen |
| AM404 (N-(4-hydroxyphenyl)-arachidonamide) |
| 2-chloro-N-phenylacetamide |
| Ergosterol |
Interaction with Biological Targets
The interaction of this compound and its analogs with biological macromolecules is a key area of research to determine their therapeutic potential. These interactions are typically explored through computational and experimental methods to understand binding affinity and the resulting modulation of cellular processes.
Binding Affinity to Enzymes and Receptors
While this compound belongs to the acetamide class of compounds known for diverse biological activities, specific quantitative data on its binding affinity to particular enzymes or receptors is limited in publicly available research. The evaluation of such compounds often involves molecular docking studies to predict interaction modes and in vitro assays to measure biological activity against specific cell lines or pathogens. For related derivatives, structure-activity relationship studies have shown that specific modifications can significantly enhance binding. For instance, the incorporation of a triazole ring into a phenylethylacetamide structure has been shown to improve binding to opioid receptors.
Modulation of Cellular Signaling Pathways
The ability of a compound to modulate cellular signaling pathways is fundamental to its pharmacological effect. Abnormal signaling is a hallmark of many diseases, and targeting specific molecules within these pathways is a common strategy for drug development. Currently, there is a lack of specific research detailing the direct effects of this compound on cellular signaling pathways. Investigations into related bioactive compounds often reveal influences on pathways such as NF-κB, MAPK, and Notch, which are critical in cell proliferation, inflammation, and survival. However, the specific impact of this compound on these or other pathways remains an area for future investigation.
Antioxidant Activity Investigations (e.g., Hydrogen Peroxide Radical Scavenging)
Antioxidants protect biological systems from the detrimental effects of oxidative stress by neutralizing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). While direct studies on the hydrogen peroxide scavenging ability of this compound are not extensively documented, research on related acetamide and N-acetylcysteine derivatives provides insight into the potential antioxidant properties of this chemical class. For example, N-acetylcysteine amide (NACA) has demonstrated a greater capacity for scavenging H₂O₂ at high concentrations compared to its parent compound, N-acetylcysteine (NAC). nih.gov This suggests that the amide functional group may contribute to antioxidant activity. The standard method for assessing H₂O₂ scavenging involves measuring the decrease in its absorbance at 230 nm in the presence of the test compound. walshmedicalmedia.com
Antileishmanial Activity Studies (of related compounds)
Leishmaniasis is a parasitic disease for which new, effective treatments are needed. Research has demonstrated that derivatives of N-phenylacetamide show promise as antileishmanial agents. A study investigating a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, which are structurally related to this compound, identified compounds with significant activity against Leishmania (Viannia) panamensis promastigotes. scielo.brresearchgate.net The efficacy was found to be dependent on the specific substitutions on the aromatic rings. Notably, compounds with oxygenated functions on one of the rings showed higher cytotoxic activity against the parasite. scielo.brresearchgate.net Two compounds, in particular, demonstrated high selectivity indexes, suggesting they are more toxic to the parasite than to host cells, making them worthy of further investigation. scielo.brresearchgate.net
Interactive Table 1: Antileishmanial Activity of N-(4-((E)-3-arylacryloyl)phenyl)acetamide Derivatives
| Compound ID | Aryl Substituent (Ring A) | EC₅₀ (µg/mL) on Promastigotes | LC₅₀ (µg/mL) on Macrophages | Selectivity Index (LC₅₀/EC₅₀) |
| 3a | Phenyl | >50 | >50 | - |
| 3b | 4-Methylphenyl | >50 | >50 | - |
| 3c | 4-Methoxyphenyl | >50 | >50 | - |
| 3d | 4-Chlorophenyl | >50 | >50 | - |
| 3e | 4-(Dimethylamino)phenyl | >50 | >50 | - |
| 3f | 2-Nitrophenyl | >50 | >50 | - |
| 3g | 2-Hydroxyphenyl | 1.84 | >50 | >27.17 |
| 3h | 2,4-Dichlorophenyl | 14.7 | 47.9 | 3.25 |
| 3i | 3,4,5-Trimethoxyphenyl | >50 | >50 | - |
| 3j | 2-Furyl | >50 | >50 | - |
| 3k | 2-Thienyl | >50 | >50 | - |
HIV-1 Reverse Transcriptase Inhibitory Activity (of related compounds)
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiretroviral therapy. While this compound itself is not a known HIV-1 RT inhibitor, structurally related acetamide derivatives have been identified as potent inhibitors.
One such compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was found to efficiently inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT. researchgate.netnih.gov Kinetic studies revealed that NAPETA acts as a noncompetitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate. researchgate.netnih.gov Its mechanism involves interfering with the formation of the RT-DNA complex by reducing the enzyme's affinity for the DNA template/primer. researchgate.netnih.gov This mode of action is distinct from many classic non-nucleoside RT inhibitors, suggesting that such compounds could be valuable leads for developing new anti-HIV drugs, potentially effective against drug-resistant viral strains. researchgate.netnih.gov
Interactive Table 2: HIV-1 RT Inhibitory Activity of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA)
| Activity Assessed | Target Enzyme | IC₅₀ (µM) | Inhibition Type (vs. dTTP) | Inhibition Type (vs. RNA/DNA template) |
| RNA-Dependent DNA Polymerase Activity | HIV-1 RT | 1.2 | Noncompetitive | Mixed Linear |
| DNA-Dependent DNA Polymerase Activity | HIV-1 RT | 2.1 | Noncompetitive | Mixed Linear |
Applications in Materials Science and Other Scientific Fields
Role as Chiral Building Blocks and Auxiliaries in Organic Synthesis
In the realm of organic chemistry, N-(1-Phenylethyl)acetamide serves as a valuable chiral building block and auxiliary in asymmetric synthesis. smolecule.com Chiral amides are recognized as fundamental structural motifs in a multitude of biologically active molecules, including many pharmaceuticals. The precise three-dimensional arrangement, or stereochemistry, of these molecules is often paramount to their biological function. Consequently, the synthesis of compounds in an enantiomerically pure form is a critical aspect of medicinal chemistry and drug development. Chiral amides like this compound are versatile intermediates in asymmetric synthesis, which aims to selectively produce a single enantiomer of a chiral product.
The historical significance of this compound is closely linked to its precursor, 1-phenylethylamine (B125046), which was established as a highly effective and accessible chiral resolving agent in the early 20th century. The acetylation of 1-phenylethylamine to form this compound is a straightforward derivatization that has been frequently used for characterization and for studying the stereochemical outcomes of various reactions.
The primary role of this compound in organic synthesis is to introduce chirality, providing a scaffold for further chemical modifications. Its well-defined stereochemistry allows for predictable outcomes in chemical transformations, making it a reliable tool for chemists. smolecule.com The chiral center adjacent to both the phenyl ring and the acetamide (B32628) group creates a unique steric and electronic environment that can effectively control the stereoselectivity of reactions. smolecule.com
This property is instrumental in the synthesis of enantiomerically pure compounds, which are of increasing importance in pharmaceutical development. smolecule.com By employing this compound as a starting material or chiral auxiliary, researchers can devise synthetic pathways that lead to pharmaceuticals with the desired stereochemical configuration. smolecule.com The ability to control stereochemistry is crucial, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. smolecule.com
Derivatives of this compound have been investigated for a range of pharmacological activities, where the biological effect is often dependent on the specific stereoisomer. Research into structure-activity relationships has shown that modifications to the molecule can significantly impact its biological properties. For instance, the stereochemical configuration can affect metabolic stability, with the (R)-configuration showing improved stability in hepatic microsome assays compared to the (S)-enantiomer in certain derivatives.
Nitrogen heterocycles are a highly important class of compounds, frequently found in natural products, biologically active structures, and medicinally relevant molecules. rsc.org As such, the development of novel synthetic methods for their construction is of continuous interest. rsc.org Chiral building blocks are essential in the synthesis of complex, enantiomerically pure molecules, including certain alkaloids and pharmaceutical intermediates.
While the direct use of this compound as a starting material for complex indole (B1671886) alkaloid synthesis is not extensively documented in readily available literature, its role as a chiral precursor is conceptually important. The indole scaffold is a privileged substructure in a wide array of natural products, pharmaceuticals, and agrochemicals. nih.gov
A concrete example of its use in synthesizing nitrogen heterocycles is in the creation of triazole-containing derivatives. Studies have shown that the incorporation of a triazole moiety into the this compound structure can lead to compounds with enhanced biological activity. For example, derivatives like 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide have demonstrated improved binding to opioid receptors.
Table 1: Examples of Bioactive Derivatives of this compound
| Derivative Class | Example Compound | Biological Target/Activity |
| Triazole Derivatives | 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide | Opioid Receptors |
This table illustrates how the this compound scaffold can be functionalized to produce bioactive heterocyclic compounds.
Potential in Designing New Polymers and Self-Assembling Molecules
The amide bonds present in this compound are known to form strong hydrogen bonds. smolecule.com This characteristic is of interest in materials science for applications such as the design of new polymers or self-assembling molecules. smolecule.com The ability of molecules to self-assemble into well-ordered supramolecular structures is a key focus of nanotechnology and materials science.
The hydrogen bonding capability of the amide group, combined with the chirality of the molecule, could potentially be exploited to create helical polymers or other ordered materials with unique chiroptical properties. While specific research on polymers derived directly from this compound is not widely reported, the concept is grounded in the established principles of supramolecular chemistry. For instance, research on other simple acetamide-containing molecules has demonstrated their ability to form helical supramolecular assemblies that can create functional structures like selective water channels. This highlights the potential of the acetamide functional group in the design of advanced materials.
Contribution to Specialty Chemicals and Advanced Materials Production
This compound serves as a key intermediate in the synthesis of various specialty chemicals, most notably pharmaceuticals. smolecule.com As previously mentioned, its derivatives have been explored for a range of pharmacological activities, including analgesic and anti-inflammatory properties. The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a major segment of the specialty chemicals industry, and chiral intermediates like this compound are crucial components in this sector.
Beyond pharmaceuticals, the principles of chirality that this compound embodies are central to the development of advanced materials. Chiral materials are being investigated for a wide range of applications, including in optical devices, electronics, and catalysis. The unique interaction of chiral molecules with polarized light, for example, is a property that can be harnessed in advanced optical materials.
Precursor for Agrochemical Development
In addition to its role in the pharmaceutical industry, this compound may be utilized as a precursor for the development of agrochemicals that require specific biological activity. smolecule.com Many modern herbicides, insecticides, and fungicides are chiral molecules, and their efficacy and environmental impact can be highly dependent on their stereochemistry. The use of a single, active enantiomer can lead to lower application rates and reduced non-target effects.
Enantiomeric Studies and Stereochemistry
Absolute Configuration Determination
The absolute configuration of N-(1-phenylethyl)acetamide is defined by the spatial arrangement of the groups attached to the chiral center at the C1 position of the phenylethyl moiety. According to the Cahn-Ingold-Prelog priority rules, the substituents are prioritized, and the configuration is assigned as either (R) or (S). For instance, the IUPAC name N-[(1S)-1-phenylethyl]acetamide explicitly denotes the (S) configuration at the stereogenic center smolecule.com. This configuration is determined by the arrangement of the phenyl group, methyl group, acetamide (B32628) group, and a hydrogen atom around the chiral carbon smolecule.com. The determination of this absolute configuration is fundamental to understanding its role and efficacy in asymmetric synthesis and as a chiral auxiliary smolecule.com.
Enantiomeric Excess (ee) Determination and Optimization
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination and optimization of ee are crucial in pharmaceutical and chemical synthesis.
Several analytical techniques are employed to determine the enantiomeric excess of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as Whelk-O1, is a precise method for separating the enantiomers and quantifying their ratio smolecule.com. Another common method involves nuclear magnetic resonance (NMR) spectroscopy. This can be achieved by using chiral derivatizing agents, like (R)-(-)-acetoxyphenylacetic acid, to convert the enantiomers into diastereomers, which exhibit distinct signals in the 1H NMR spectrum researchgate.net. Chiral solvating agents can also be used to induce chemical shift differences between enantiomers in NMR spectroscopy nih.gov.
Optimization of enantiomeric excess for this compound is often achieved through kinetic resolution processes. Dynamic kinetic resolution (DKR) is a particularly effective strategy. In this process, a racemic mixture of the precursor, 1-phenylethylamine (B125046), is subjected to a reaction (such as acylation) catalyzed by an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CALB), in the presence of a catalyst that facilitates the racemization of the slower-reacting enantiomer. This allows for a theoretical yield of the desired enantiomerically pure amide to approach 100%, far exceeding the 50% maximum of standard kinetic resolution . Industrial-scale synthesis has successfully produced (S)-N-(1-phenylethyl)acetamide with 99.8% enantiomeric excess and a 97% yield using this method smolecule.com.
Table 1: Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Application Example for this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Separation of (R)- and (S)-N-(1-phenylethyl)acetamide on a Whelk-O1 column smolecule.com. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable NMR signals researchgate.net. | Derivatization with a chiral acid to analyze the diastereomeric ester products by 1H NMR researchgate.net. |
Self-Disproportionation of Enantiomers (SDE)
The self-disproportionation of enantiomers (SDE) is a phenomenon where a non-racemic mixture of enantiomers, when subjected to processes like chromatography on an achiral stationary phase or sublimation, can separate into fractions with different enantiomeric excesses. One fraction becomes enriched in the major enantiomer, while another becomes depleted nih.gov. This process has been observed for amide derivatives of 1-phenylethylamine, including this compound nih.gov.
Achiral Column Chromatography for Enantiomeric Enrichment
A significant application of SDE is the enrichment of enantiomers using standard, achiral column chromatography. When a non-racemic sample of this compound is passed through an achiral column (e.g., silica (B1680970) gel), the molecules can form homo- and heterochiral aggregates. Due to the different stabilities and interaction strengths of these aggregates with the stationary phase, a separation occurs. Research has shown that medium-pressure liquid chromatography of non-racemic this compound on an achiral phase results in a clear splitting into two fractions. The less polar fraction shows significant enantiomeric enrichment, while the more polar fraction has a considerably reduced ee value nih.gov. This effect has also been documented for a series of N-fluoroacetylated 1-phenylethylamine amides nih.gov.
Optimization of Enantiomerically Pure Yield
The efficiency and yield of enantiomeric enrichment via SDE can be optimized by controlling various experimental parameters. A study dedicated to this compound focused on optimizing the yield of the enantiomerically pure product and the magnitude of the SDE effect nih.gov. Factors such as the initial enantiomeric excess of the sample, the choice of solvent (eluent), the nature of the achiral stationary phase, temperature, and column loading all influence the degree of separation and the final ee of the collected fractions. By carefully adjusting these conditions, it is possible to maximize the recovery of the major enantiomer with a significantly higher ee.
Preparative-Scale Separation of Enantiomers
The SDE phenomenon is not merely an analytical curiosity but can be exploited for the preparative-scale separation of enantiomers. Using achiral column chromatography, a scalable and cost-effective method, it is possible to process larger quantities of non-racemic this compound to obtain a fraction with very high enantiomeric purity. This approach is particularly valuable when a compound is available in an enantioenriched but not enantiopure form. Preparative liquid chromatography is a key tool for obtaining the quantities of pure enantiomers needed during drug discovery and development nih.gov.
Table 2: SDE of this compound via Achiral Chromatography
| Parameter | Description | Effect on Enrichment |
|---|---|---|
| Initial Enantiomeric Excess | The starting ee of the mixture. | Higher initial ee can lead to more effective disproportionation. |
| Eluent Polarity | The polarity of the solvent used for chromatography. | Affects the interaction of enantiomeric aggregates with the stationary phase, influencing separation. |
| Stationary Phase | The type of achiral adsorbent used (e.g., silica gel). | The surface chemistry of the stationary phase impacts the differential adsorption of aggregates. |
Advantages of SDE over Fractional Recrystallization
Fractional recrystallization is a classical method for separating enantiomers, which typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by crystallization. While effective, this method has several drawbacks. The SDE process using achiral chromatography offers distinct advantages over fractional recrystallization.
Secondly, the process of finding suitable crystallization conditions for diastereomeric salts can be tedious and time-consuming, with success not always guaranteed. In contrast, chromatographic conditions for SDE can often be established more readily.
Finally, fractional recrystallization can sometimes suffer from issues like cocrystallization of the undesired diastereomer, which limits the achievable enantiomeric purity in a single step. SDE via chromatography can provide a high degree of enrichment in a single pass, making it a more efficient and practical alternative for the final purification of enantioenriched mixtures of this compound.
Future Research Directions and Emerging Paradigms
Novel Catalytic Systems for Enantioselective Synthesis
The production of enantiomerically pure N-(1-Phenylethyl)acetamide is of paramount importance, given that the biological activities of its derivatives are often stereospecific. Future research is intensely focused on developing novel and more efficient catalytic systems that can deliver high enantioselectivity, yield, and atom economy. The evolution in this area is characterized by the synergy between biocatalysis, organometallic chemistry, and process engineering.
Biocatalytic and Chemoenzymatic Approaches:
A significant area of advancement lies in the use of enzymes, either alone or in concert with chemical catalysts. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have proven to be highly effective biocatalysts for the kinetic resolution of the precursor, 1-phenylethylamine (B125046). This process involves the enantioselective acylation of one enantiomer of the racemic amine, leaving the other unreacted.
To overcome the 50% theoretical yield limit of conventional kinetic resolution, Dynamic Kinetic Resolution (DKR) has emerged as a powerful strategy. DKR combines the enzymatic resolution with an in situ racemization of the less reactive amine enantiomer, theoretically enabling a 100% conversion to the desired enantiopure amide. Novel chemoenzymatic DKR systems are being developed that pair a highly selective enzyme like CALB with a compatible racemization catalyst. For instance, ruthenium-based complexes have been successfully used to racemize the unreacted 1-phenylethylamine enantiomer at a rate that matches the enzymatic acylation, leading to high yields and enantiomeric excess of the final acetamide (B32628) product.
Future work in this domain will likely focus on:
Enzyme Engineering: Tailoring enzymes through directed evolution and protein engineering to enhance their activity, stability, and selectivity for specific substrates and reaction conditions.
Novel Racemization Catalysts: Discovering more efficient, cheaper, and less toxic metal catalysts or even organocatalysts for the racemization step in DKR processes.
Immobilization and Reuse: Developing advanced immobilization techniques for both the enzyme and the racemization catalyst to facilitate their separation from the reaction mixture and enable their recycling, thus improving process sustainability and cost-effectiveness.
Transition Metal-Catalyzed Asymmetric Synthesis:
Transition metal catalysis offers a powerful alternative for the synthesis of chiral amines and their derivatives. The asymmetric hydrogenation of prochiral imines or enamines, precursors to 1-phenylethylamine, is a highly efficient route to enantiopure amines. The key to success in this area is the design and synthesis of chiral ligands that can effectively transfer stereochemical information to the final product.
Recent advances have seen the development of a plethora of highly efficient chiral ligands, including novel phosphines, N-heterocyclic carbenes (NHCs), and various P,N- and N,N-ligands. These ligands, when complexed with metals such as iridium, rhodium, or ruthenium, can catalyze asymmetric hydrogenation with exceptionally high enantioselectivities (often >99% ee) and turnover numbers.
The table below highlights some of the catalytic systems being explored for the enantioselective synthesis of chiral amines, which are precursors to this compound.
Future research in this area will likely target the development of catalysts based on more abundant and less toxic metals (e.g., iron, nickel, copper) to replace precious metals like rhodium and iridium. Additionally, the design of catalysts that can function effectively under milder reaction conditions (lower temperatures and pressures) and in greener solvents will be a key focus.
Q & A
Q. What are the common synthetic routes for N-(1-Phenylethyl)acetamide and its derivatives in academic research?
this compound derivatives are typically synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, (R)-2-azido-N-(1-phenylethyl)acetamide reacts with phenylacetylene using Cu₂O/charcoal catalyst and triethylamine to yield triazole derivatives with ~89% efficiency . Another route involves coupling 1-phenylethylamine with substituted phenols or acyl chlorides under reflux conditions, followed by purification via crystallization (e.g., hexane/diethyl ether) . Key parameters include catalyst loading (e.g., 25 mg Cu₂O/C per 2.35 mmol substrate), solvent choice (e.g., Et₃N), and temperature control (e.g., room temperature for cycloaddition).
Q. How is the structural characterization of this compound derivatives performed?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., δ 8.86 ppm for amide NH in DMSO-d₆) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 306.37 for C₁₈H₁₈N₄O) .
- IR Spectroscopy : Identifies functional groups (e.g., 1658 cm⁻¹ for C=O stretching) . Purity is validated via melting point analysis (e.g., 244–245°C) and elemental analysis (e.g., ±0.3% deviation for C/H/N) .
Q. What basic structure-activity relationship (SAR) principles apply to this compound analogs?
Substituents on the phenyl or acetamide moieties critically influence bioactivity:
- Halogenated derivatives (e.g., 4-fluorophenyl) enhance anticonvulsant activity by improving lipid solubility and CNS penetration .
- Nitro groups (e.g., 4-nitrophenoxy) correlate with anti-inflammatory and analgesic effects, likely due to electron-withdrawing effects stabilizing receptor interactions .
- Heterocyclic extensions (e.g., isoxazole, thiophene) modulate selectivity for targets like GABA receptors or cyclooxygenase enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar this compound derivatives?
Contradictions often arise from subtle structural variations or assay conditions. Strategies include:
- Systematic SAR studies : Compare analogs with single substituent changes (e.g., 4-Cl vs. 4-F phenyl) to isolate activity drivers .
- In vitro vs. in vivo validation : Use kinase inhibition assays (IC₅₀) followed by rodent models to confirm pharmacological relevance .
- Computational docking : Predict binding modes with targets (e.g., COX-2 or NMDA receptors) to explain discrepancies in potency .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under ligand-free conditions?
Ligand-free Cu catalysis (e.g., Cu₂O/charcoal) improves cost efficiency and reduces purification complexity. Optimization involves:
- Catalyst loading : 1–5 wt% Cu₂O/C achieves >85% yield in azide-alkyne cycloadditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- pH control : Triethylamine (5–10 eq.) neutralizes byproducts (e.g., HBr) in nucleophilic substitutions .
Q. What advanced spectroscopic techniques elucidate the interaction mechanisms of this compound derivatives with biological targets?
- X-ray crystallography : Resolves binding conformations in enzyme-ligand complexes (e.g., acetylcholinesterase) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kₐ) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
